Diplodiol

Description

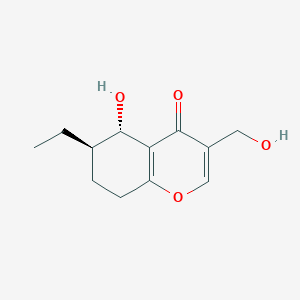

Structure

2D Structure

3D Structure

Properties

CAS No. |

69199-05-9 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(5S,6R)-6-ethyl-5-hydroxy-3-(hydroxymethyl)-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C12H16O4/c1-2-7-3-4-9-10(11(7)14)12(15)8(5-13)6-16-9/h6-7,11,13-14H,2-5H2,1H3/t7-,11+/m1/s1 |

InChI Key |

BFQQKLXDPGTJKC-HQJQHLMTSA-N |

SMILES |

CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |

Isomeric SMILES |

CC[C@@H]1CCC2=C([C@H]1O)C(=O)C(=CO2)CO |

Canonical SMILES |

CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |

Other CAS No. |

7143-89-7 |

Synonyms |

diplodiol trans-6-ethyl-5-hydroxy-3-hydroxymethyl-5,6,7,8-tetrahydrochromone |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Toxicology

Diplodiol is chemically characterized as a secondary metabolite, predominantly known for its toxicological effects, particularly in livestock. It is associated with diplodiasis, a condition characterized by neurological symptoms in animals consuming infected corn. The toxin can lead to significant health issues, including ataxia and hepatic damage in cattle and other farm animals .

Biological Control of Phytopathogens

One of the promising applications of this compound is in the biological control of plant pathogens. Research has demonstrated that certain bacterial strains isolated from soil exhibit antifungal properties against Stenocarpella maydis and Stenocarpella macrospora, which are known to cause ear rot in corn. The use of these bacteria as biological control agents can reduce reliance on synthetic fungicides, which pose environmental hazards .

Table 1: Antifungal Activity of Bacterial Strains Against Phytopathogens

| Bacterial Strain | Percent Inhibition (%) | Growth Phase |

|---|---|---|

| Pseudomonas spp. 11 | 73.0 | Logarithmic Phase |

| B. subtilis 13 | 76.6 | Early Stationary Phase |

| P. fluorescens 16 | 55.2 | Early Stationary Phase |

| B. subtilis 160 | 89.0 | Late Stationary Phase |

The data indicates that extracts from Bacillus subtilis strains maintain their antifungal activity even after autoclaving, making them viable candidates for agricultural applications .

Crop Management Strategies

The integration of this compound-producing organisms into crop management strategies can enhance the resilience of crops against fungal infections. By promoting the growth of beneficial microorganisms that produce this compound and other antifungal compounds, farmers can improve crop yields while minimizing chemical inputs.

Mycotoxicology Research

This compound's role as a mycotoxin has prompted extensive research into its effects on human health and its potential therapeutic applications. Studies have focused on understanding the mechanisms through which this compound affects cellular processes and its implications for food safety .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial properties of this compound, suggesting its potential use in developing new antimicrobial agents. The compound's ability to inhibit the growth of various pathogens could pave the way for novel treatments in infectious diseases .

Study on Antifungal Efficacy

A study conducted on various bacterial strains isolated from agricultural soils demonstrated significant antifungal activity against S. maydis and S. macrospora. The findings indicated that specific strains of Bacillus could effectively inhibit fungal growth, providing a biological alternative to chemical fungicides .

Toxicological Assessment

Research assessing the toxicological impact of this compound revealed its detrimental effects on livestock health, particularly concerning neurological impairments and liver damage. This underscores the importance of monitoring this compound levels in agricultural products to ensure food safety and animal welfare .

Conclusions

This compound presents a dual nature as both a toxic compound and a potential agent for biological control in agriculture. Its applications range from enhancing crop resilience against pathogens to serving as a subject of medical research aimed at understanding mycotoxins' impact on health. Continued exploration into this compound's properties could lead to innovative solutions in both agricultural practices and medical therapies.

The findings discussed herein underscore the importance of further research into this compound's applications across various fields, emphasizing sustainable practices that leverage natural biological processes while ensuring safety for both humans and animals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diplodiol belongs to a broader class of fungal metabolites with structural and functional diversity. Below is a detailed comparison with key analogs:

Diploidiatoxin

- Source: Produced by Stenocarpella maydis (syn. Diplodia maydis) .

- Structure : Unlike this compound’s benzopyrone scaffold, diploidiatoxin’s structure remains less characterized but is reported as a polyketide derivative .

- Toxicity: Causes diplodiasis in cattle, characterized by neurological symptoms (ataxia, paralysis) and hepatic damage . No LD₅₀ data is available, but field observations highlight its impact on livestock .

- Agricultural Impact : Both toxins are linked to maize ear rot, but S. maydis infections are more prevalent in regions with stem borer infestations .

Fusarochromanone (FUCH)

- Source : Produced by Fusarium equiseti .

- Structure: A benzopyrone analog with a chromanone core, differing in hydroxylation and side-chain modifications .

- Toxicity : Exhibits cytotoxicity and teratogenicity in poultry, distinct from this compound’s acute avian toxicity .

Aflatoxins and Fumonisins

- Source : Aflatoxins (e.g., B₁) from Aspergillus spp.; fumonisins (e.g., B₁) from Fusarium spp. .

- Structure: Aflatoxins are difuranocoumarins, while fumonisins are aminopolyols—structurally unrelated to this compound .

- Toxicity: Aflatoxins are hepatocarcinogenic; fumonisins disrupt sphingolipid metabolism. Both have broader mammalian toxicity compared to this compound’s niche avian effects .

Structural and Functional Data Table

Research Findings and Implications

- This compound vs. Diploidiatoxin: While both mycotoxins arise from Stenocarpella spp., their structural divergence correlates with species-specific toxicity. This compound’s acute avian toxicity contrasts with diploidiatoxin’s chronic neurological effects in cattle, suggesting distinct molecular targets .

- Agricultural Management : this compound contamination is mitigated through resistant maize cultivars and antifungal agents, whereas diploidiatoxin control requires integrated pest management to reduce stem borer vectors .

- Analytical Challenges : this compound’s detection in maize relies on LC-MS/MS, but co-occurrence with other mycotoxins (e.g., aflatoxins) complicates risk assessments .

Q & A

Q. What appendices should accompany a this compound research paper to enhance reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.